molecular formula C7H5BF4O3 B6357214 (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid CAS No. 1628442-69-2

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid

Cat. No. B6357214
CAS RN: 1628442-69-2
M. Wt: 223.92 g/mol
InChI Key: DPFPMZHXDKOKSD-UHFFFAOYSA-N
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Description

“(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various chemical reactions, including Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes . For example, the electrophilic borylation of aryl Grignard reagents can be used to synthesize various aryl boronic acids . The reaction performs well with substrates incorporating electron-withdrawing or -donating groups on the aromatic ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BF2O3 . It has a molecular weight of 187.936 Da .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes to produce fluorodiarylmethanols .

Mechanism of Action

Target of Action

The primary target of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, which are common considerations in pharmacokinetics.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Boronic acids can be harmful if swallowed, in contact with skin, or if inhaled . They should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

Boronic acids have a wide range of applications in modern organic chemistry. They are used in the construction of carbon–carbon or carbon–heteroatom bonds, and in numerous transversal fields including catalysis, materials science, biology, imaging, and more . Therefore, the study and application of “(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid” and other boronic acids will continue to be an important area of research in the future.

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols and polyols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine

Cellular Effects

The cellular effects of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid are not well-documented. Boronic acids are known to be involved in various cellular processes. For instance, some boronic acids have been used as inhibitors for certain enzymes, affecting cellular metabolism . The specific effects of this compound on cell function, signaling pathways, and gene expression are yet to be explored.

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with diols and polyols This allows them to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications . The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are yet to be explored.

Dosage Effects in Animal Models

Boronic acids are known to be generally environmentally benign, suggesting that they may have minimal toxic or adverse effects

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors . The specific metabolic pathways that this compound is involved in, and its effects on metabolic flux or metabolite levels, are yet to be explored.

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins

Subcellular Localization

Boronic acids are known to interact with various biomolecules, potentially influencing their localization within the cell . The specific subcellular localization of this compound, and any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be explored.

properties

IUPAC Name

[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPMZHXDKOKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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